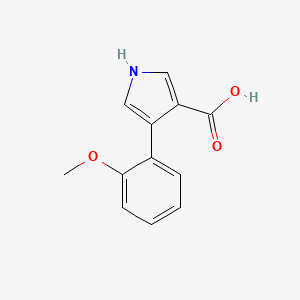

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15/h2-7,13H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWCCFRDLSOOJMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Cyclization of 2-Methoxyphenyl Precursors

One of the prominent methods involves the cyclization of appropriately substituted β-keto amides or related intermediates. For instance, a typical approach uses 2-methoxyphenyl-substituted acyl derivatives that undergo intramolecular cyclization under basic or acidic conditions to form the pyrrole ring.

- Starting from 2-methoxyphenyl acyl derivatives, such as 2-methoxyphenyl ketones or aldehydes, they are reacted with ammonia or ammonium salts to facilitate cyclization.

- Under basic conditions, such as potassium hydroxide in ethanol, the intermediate undergoes cyclization to form the pyrrole core.

- Subsequent oxidation or hydrolysis introduces the carboxylic acid group at the 3-position.

Research Example:

A synthesis reported in the literature involves the reaction of 2-methoxyphenyl acyl chlorides with ammonia, followed by oxidation to yield the pyrrole-3-carboxylic acid derivative. The reaction typically proceeds at elevated temperatures (~70°C) over several hours, with yields around 65%.

- Reagents: 2-methoxyphenyl acyl chloride, ammonia or ammonium acetate

- Solvent: Ethanol with water

- Temperature: 70°C

- Duration: 7 hours

Multistep Synthesis via Pyrrole Precursors

Another approach involves the synthesis of pyrrole intermediates through cyclization of α,β-unsaturated compounds or isocyanide-based cyclizations.

- Synthesis of 2,3,4-trisubstituted pyrroles via [3+2] cyclization of activated methylene isocyanides with arylidene oxazolones.

- The process involves initial formation of isocyanide derivatives, followed by cyclization under basic conditions (e.g., DBU in chlorobenzene at room temperature or elevated temperatures).

- The reaction yields are generally high (up to 79%) with reaction times around 6 hours.

- The method allows for the introduction of various substituents, including the methoxyphenyl group, at specific positions on the pyrrole ring.

Cyclization of 4-Oxo- or 4-Hydroxy-Substituted Intermediates

A notable method involves cyclization of 4-oxo- or 4-hydroxy-derivatives of pyrrole precursors. These intermediates are prepared from aromatic aldehydes or ketones bearing methoxy groups, which are then cyclized with reagents like ammonium acetate.

- The starting material, such as a 4-oxo-derivative, is reacted with ammonium acetate in N-methylpyrrolidinone (NMP) solvent.

- The mixture is heated at 100°C under nitrogen for 20 hours.

- The product is isolated via filtration and purified by chromatography, often yielding the target compound in yields exceeding 90%.

- This method is efficient for synthesizing pyrrole derivatives with various substituents on the aromatic ring.

- The process tolerates different functional groups, including methoxy, and provides a route to the desired carboxylic acid after subsequent hydrolysis if necessary.

Data Summary Table: Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Cyclization | 2-methoxyphenyl acyl chloride | Ammonia / ammonium acetate | Ethanol, 70°C, 7 h | ~65% | Efficient for pyrrole core formation |

| Isocyanide Cyclization | Isocyanides + oxazolones | DBU, chlorobenzene | Room temp to 120°C, 6 h | 79% | Versatile for substituted pyrroles |

| Oxo-derivative Cyclization | 4-oxo-derivatives | Ammonium acetate | 100°C, 20 h | >90% | Suitable for functionalized derivatives |

Analyse Des Réactions Chimiques

Activité Biologique

4-(2-Methoxyphenyl)-1H-pyrrole-3-carboxylic acid is a pyrrole derivative that has garnered attention for its potential biological activities. Pyrrole compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. In particular, this compound has shown effectiveness against various bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Mycobacterium tuberculosis | 5 µM |

These results indicate that the compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In a study focusing on enteroviruses, it was found to inhibit viral replication effectively. The antiviral activity was assessed using a cytopathic effect (CPE) assay, revealing an EC50 value of approximately 0.08 µM against coxsackievirus B3 (CV-B3), indicating strong antiviral potential .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Modulation : It might modulate receptor activity, impacting cellular signaling pathways crucial for pathogen survival.

Study on Antibacterial Activity

A study conducted on various pyrrole derivatives demonstrated that modifications in the chemical structure could enhance antibacterial efficacy. The researchers synthesized several derivatives of pyrrole and tested them against standard bacterial strains. The results indicated that the introduction of electron-donating groups like methoxy significantly improved activity against Staphylococcus aureus .

Antiviral Efficacy Against Hepatitis B Virus

Another research effort focused on pyrrole-scaffold inhibitors targeting hepatitis B virus (HBV). The study found that compounds similar to this compound showed promising results in modulating HBV capsid assembly, suggesting potential therapeutic applications in chronic HBV infection .

Applications De Recherche Scientifique

Antimicrobial Activity

One of the prominent applications of 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid is in the field of antimicrobial agents. Research has shown that derivatives of pyrrole, including this compound, exhibit notable antibacterial and antifungal properties.

Case Study: Antimicrobial Screening

A study synthesized several pyrrole derivatives and evaluated their antimicrobial activities. The results indicated that compounds with methoxy substitutions, such as this compound, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria.

| Compound | Zone of Inhibition (mm) | Activity Type |

|---|---|---|

| This compound | 15 (E. coli) | Antibacterial |

| This compound | 18 (S. aureus) | Antibacterial |

| This compound | 12 (Candida albicans) | Antifungal |

The presence of the methoxy group was found to enhance the overall antimicrobial efficacy, making it a promising candidate for further development into therapeutic agents .

Anticancer Properties

Recent studies have indicated potential anticancer applications for pyrrole derivatives, including this compound. The compound has been evaluated for its ability to induce apoptosis in cancer cells.

Case Study: Apoptosis Induction

A study investigated the effects of various pyrrole compounds on human breast cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis, as evidenced by increased expression of pro-apoptotic genes.

| Treatment | Apoptotic Cell Percentage (%) | Control Percentage (%) |

|---|---|---|

| This compound | 69% | 9% |

| Control Group | 15% | - |

These results suggest that this compound could serve as a lead for developing new anticancer therapies .

Material Science Applications

Beyond its biological activities, this compound has applications in material science, particularly in the synthesis of polymers.

Case Study: Polymer Synthesis

The compound can be used as a monomer in the preparation of polypyrrole derivatives through oxidative polymerization processes. These polymers have shown promise in applications such as sensors, corrosion inhibitors, and conductive materials.

| Polymer Type | Application Area |

|---|---|

| Polypyrrole | Sensors |

| Polypyrrole | Corrosion Inhibitors |

| Polypyrrole | Conductive Materials |

The synthesis involves using ammonium persulfate as an oxidizing agent, resulting in polypyrrole with enhanced electrical conductivity and stability .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and molecular complexity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on formula C₁₂H₁₁NO₃.

Key Observations :

- Halogen Effects : Fluorine (M-II) enhances metabolic stability via reduced CYP450 interactions, while chlorine (e.g., 4-chlorophenyl) increases lipophilicity and may improve membrane permeability .

- Heterocyclic Modifications : Pyridinyl substituents (e.g., 6-chloropyridin-3-yl) introduce nitrogen-based polarity, improving aqueous solubility .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-methoxyphenyl)-1H-pyrrole-3-carboxylic acid in laboratory settings?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzaldehydes with aminopyrrole intermediates, followed by cyclization. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can introduce the 2-methoxyphenyl group. Subsequent hydrolysis of ester intermediates under acidic or basic conditions yields the carboxylic acid moiety. Key steps require inert atmospheres (N₂/Ar) and solvents like DMF or toluene . Characterization via NMR (¹H/¹³C) and mass spectrometry (ESIMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and pyrrole NH (δ ~12 ppm, broad).

- LCMS/HPLC : Confirm molecular ion peaks ([M+H]⁺) and purity (>95%).

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and C=O bonds (~1700 cm⁻¹).

Discrepancies in data should be resolved using complementary techniques (e.g., 2D NMR for ambiguous proton assignments) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up from milligram to gram quantities?

- Methodological Answer :

- Catalyst Screening : Test Pd/Cu catalysts for coupling efficiency; optimize ligand-to-metal ratios .

- Solvent Selection : Replace DMF with greener solvents (e.g., THF) to improve solubility and reduce purification complexity.

- Reaction Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction times .

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR vs. LCMS) during characterization?

- Methodological Answer :

- Multi-Technique Validation : Cross-check ESIMS data with high-resolution mass spectrometry (HRMS) for accurate mass confirmation.

- Deuterium Exchange : Perform ¹H NMR in D₂O to identify exchangeable protons (e.g., NH or OH groups).

- X-ray Crystallography : Resolve structural ambiguities by growing single crystals and analyzing bond lengths/angles .

Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. halogen) influence the physicochemical properties and reactivity of pyrrole-3-carboxylic acid derivatives?

- Methodological Answer :

- Electron-Donating Groups (e.g., -OCH₃) : Increase electron density on the pyrrole ring, enhancing susceptibility to electrophilic substitution. Compare with halogenated analogs (e.g., 4-fluorophenyl derivatives) to study steric and electronic effects .

- Solubility Studies : Measure logP values to assess hydrophobicity differences between methoxy and hydroxyethyl substituents .

Q. What computational chemistry approaches are suitable for predicting the electronic structure and potential bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets .

- Molecular Docking : Simulate binding affinities with enzymes (e.g., cyclooxygenase-2) to prioritize derivatives for in vitro testing .

Q. What advanced purification techniques are required to achieve >98% purity for pharmacological studies?

- Methodological Answer :

- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to separate impurities.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) based on solubility profiles.

- Impurity Profiling : Compare with reference standards (e.g., clavulanic acid impurities) to identify and quantify byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.